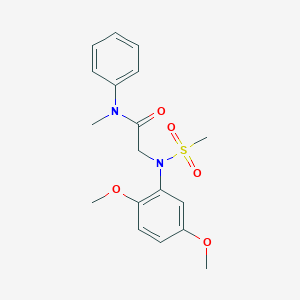

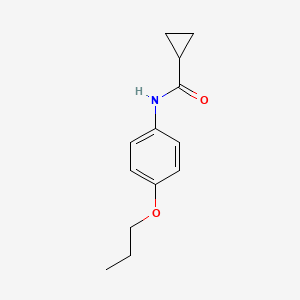

N~2~-(2,5-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide

Descripción general

Descripción

Synthesis Analysis

Synthesis of structurally related compounds involves specific interactions and reactions, highlighting the complexity of creating such molecules. For example, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride demonstrates the intricate steps required to form such compounds, involving the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by X-ray crystallography, revealing intricate details about the arrangement of atoms and bonds. For instance, the study by Rublova et al. (2017) detailed the triclinic and monoclinic crystal structures of their synthesized compounds, providing insights into the molecular frameworks that could be similar to the target compound.

Chemical Reactions and Properties

Chemical reactions involving similar compounds include various synthesis reactions, such as the visible-light-promoted radical (phenylsulfonyl)methylation of electron-rich heteroarenes and N-arylacrylamides, offering a mild and efficient access to (phenylsulfonyl)methylated compounds (Liu & Li, 2016). This type of reaction could be relevant to the synthesis and functionalization of the target compound.

Aplicaciones Científicas De Investigación

Pharmacological and Biochemical Insights

Methylglyoxal Research : The study of methylglyoxal offers insights into the biochemistry and toxicological aspects of compounds with similar structures. Methylglyoxal's role in metabolic networks, its impact on energy production, free radical generation, and cell killing, highlights the complexity of alpha-oxoaldehyde chemistry and its biological implications, including potential disease associations like diabetes and cancer Kalapos, 1999.

Antiviral Chemistry : Indolylarylsulfones, structurally distinct but relevant due to their sulfonyl component, represent a class of potent HIV-1 inhibitors. The structure-activity relationship (SAR) analysis of these compounds underscores the significance of specific functional groups for antiviral activity, which could be insightful for studying N2-(2,5-dimethoxyphenyl)-N1-methyl-N2-(methylsulfonyl)-N1-phenylglycinamide's potential biological interactions Famiglini & Silvestri, 2018.

Environmental and Toxicology Applications

Antimicrobial Agents : The occurrence and toxicity of antimicrobial compounds like triclosan in the environment point to the critical need for understanding the ecological impact of synthetic chemicals. Research into triclosan's environmental behavior, degradation pathways, and effects on aquatic organisms provides a framework for assessing the ecological footprint of similarly structured compounds Bedoux et al., 2012.

Analytical Methods in Antioxidant Activity : The development and refinement of analytical methods for determining the antioxidant activity of compounds are vital for both pharmacological and environmental applications. Reviews of assays like ORAC, HORAC, TRAP, and DPPH offer a comprehensive understanding of how various compounds can be evaluated for their antioxidant capacity, which could be applicable to the assessment of N2-(2,5-dimethoxyphenyl)-N1-methyl-N2-(methylsulfonyl)-N1-phenylglycinamide Munteanu & Apetrei, 2021.

Propiedades

IUPAC Name |

2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-methyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S/c1-19(14-8-6-5-7-9-14)18(21)13-20(26(4,22)23)16-12-15(24-2)10-11-17(16)25-3/h5-12H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESORVVFQPNKQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(4-methoxyphenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4577627.png)

![3-({[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4577632.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4577644.png)

![N-[4-(diethylamino)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4577650.png)

![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4577671.png)

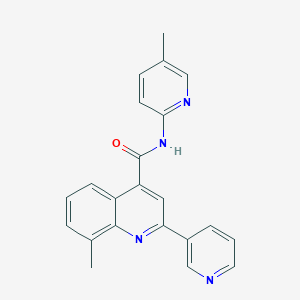

![4-methyl-N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4577691.png)

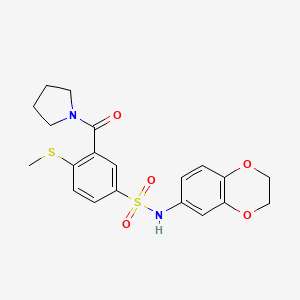

![5-methyl-N-[2-(4-morpholinyl)ethyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4577699.png)

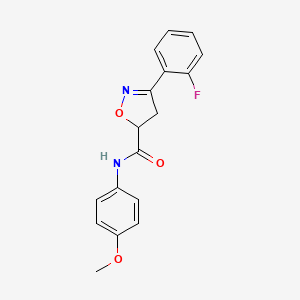

![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B4577723.png)